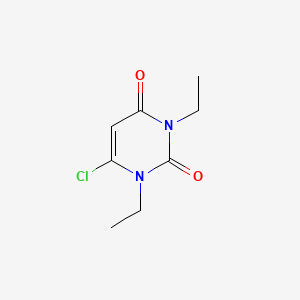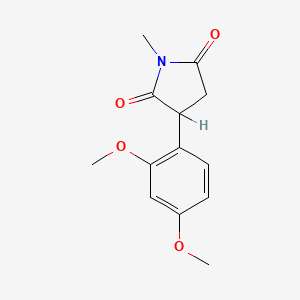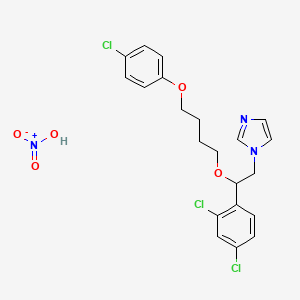
1-(5-Bromohexyl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromohexyl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a bromohexyl group attached to the purine ring, which imparts unique chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromohexyl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the purine core, which is 7-methyl-3,7-dihydro-1H-purine-2,6-dione.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are used, and the reaction is carried out in industrial reactors.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Bromohexyl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromohexyl group can be replaced by other nucleophiles, such as azides or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the purine ring, to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or thiol reagents in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Azido Derivatives: Formed by the substitution of the bromohexyl group with an azide group.
Thiol Derivatives: Formed by the substitution of the bromohexyl group with a thiol group.
Aplicaciones Científicas De Investigación
1-(5-Bromohexyl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(5-Bromohexyl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione involves:
Comparación Con Compuestos Similares
1-(5-Azidohexyl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure but with an azido group instead of a bromo group.
1-(5-Thiohexyl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure but with a thiol group instead of a bromo group.
Uniqueness: 1-(5-Bromohexyl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its bromohexyl group, which imparts distinct reactivity and allows for specific chemical modifications that are not possible with other similar compounds .
Propiedades
Número CAS |
65473-51-0 |
|---|---|
Fórmula molecular |
C12H17BrN4O2 |
Peso molecular |
329.19 g/mol |
Nombre IUPAC |
1-(5-bromohexyl)-7-methyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C12H17BrN4O2/c1-8(13)5-3-4-6-17-11(18)9-10(15-12(17)19)14-7-16(9)2/h7-8H,3-6H2,1-2H3,(H,15,19) |
Clave InChI |
RIMQJVLSLJZEJC-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCN1C(=O)C2=C(NC1=O)N=CN2C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14470439.png)
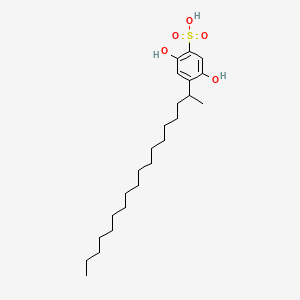
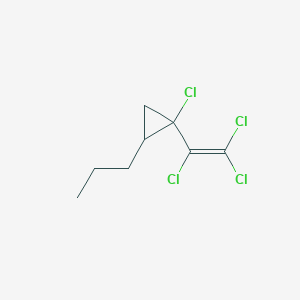
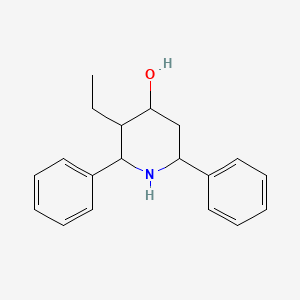
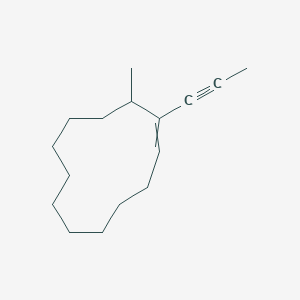
![2,2'-[Methylenebis(oxy)]bis(4-nitroaniline)](/img/structure/B14470476.png)
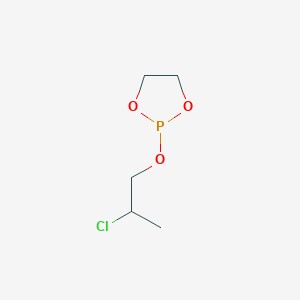
oxo-lambda~5~-phosphane](/img/structure/B14470487.png)
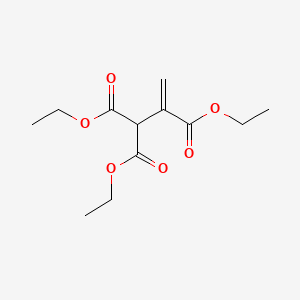

![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide](/img/structure/B14470509.png)
